Pyrazolo[1,5-a]pyrimidine-2-carboxamide

Catalog No.
S11521041
CAS No.
1340886-10-3
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyrimidine-2-carboxamide

CAS Number

1340886-10-3

Product Name

Pyrazolo[1,5-a]pyrimidine-2-carboxamide

IUPAC Name

pyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c8-7(12)5-4-6-9-2-1-3-11(6)10-5/h1-4H,(H2,8,12)

InChI Key

BCJQJAVVUTUJPF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)N)N=C1

Pyrazolo[1,5-a]pyrimidine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its fused bicyclic structure that combines pyrazole and pyrimidine rings. This compound features a carboxamide functional group at the 2-position, which enhances its solubility and biological activity. The molecular formula for pyrazolo[1,5-a]pyrimidine-2-carboxamide is C7H6N4OC_7H_6N_4O, with a molecular weight of approximately 162.14 g/mol. Its structural uniqueness contributes to its diverse applications in medicinal chemistry and material sciences, particularly due to its photophysical properties and potential as a therapeutic agent against various diseases .

Typical of heterocyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in reactions with electrophiles, allowing for the introduction of various substituents at the nitrogen atom.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex heterocycles, which may exhibit enhanced biological activities.

These reactions are pivotal in modifying the compound for specific applications in drug development .

Pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits significant biological activities, particularly as an anticancer agent. Studies have demonstrated its effectiveness in inhibiting various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colon cancer) cells . Additionally, it has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Moreover, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as anti-inflammatory agents and modulators of neurotransmitter receptors, indicating their versatility in treating multiple conditions .

The synthesis of pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves several methodologies:

  • Condensation Reactions: One common approach is the condensation of 5-amino-pyrazoles with α-keto acids or their derivatives under acidic conditions. This method allows for the formation of the pyrazolo-pyrimidine core.
  • Functionalization: Post-synthesis modifications can be performed to introduce various functional groups that enhance biological activity. For instance, introducing halogens or alkyl groups can significantly affect the compound's potency against specific targets .
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps including cyclization and functional group transformations to achieve desired derivatives with tailored properties .

The applications of pyrazolo[1,5-a]pyrimidine-2-carboxamide span across several fields:

  • Medicinal Chemistry: Its primary application lies in drug development as an anticancer agent and enzyme inhibitor.
  • Material Science: Due to its photophysical properties, it is also being explored for use in organic electronics and photonic devices.
  • Biochemical Research: It serves as a tool compound for studying enzyme mechanisms and cellular pathways due to its ability to selectively inhibit specific enzymes .

Interaction studies involving pyrazolo[1,5-a]pyrimidine-2-carboxamide often focus on its binding affinity with various biological targets. For instance:

  • Enzyme Inhibition: Detailed studies have shown that this compound can effectively inhibit cyclin-dependent kinases and phosphodiesterases by binding within their active sites through π–π interactions and hydrogen bonding .
  • Cellular Uptake: Investigations into its cellular uptake mechanisms reveal that modifications at specific positions on the pyrazolo-pyrimidine scaffold can enhance bioavailability and penetration into target cells .

Several compounds share structural similarities with pyrazolo[1,5-a]pyrimidine-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidineFused ring system similar to pyrazolo[1,5-a]Anticancer properties
PyrazolopyrimidineContains both pyrazole and pyrimidine ringsEnzyme inhibition
Pyrazolo[1,3-b]pyridineDifferent ring fusion but similar reactivityAntimicrobial activity

The uniqueness of pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific arrangement of functional groups and the resulting biological activities that differ from these similar compounds. Its efficacy against certain cancer cell lines and selective inhibition of enzymes like cyclin-dependent kinases set it apart in medicinal chemistry applications .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.05416083 g/mol

Monoisotopic Mass

162.05416083 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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